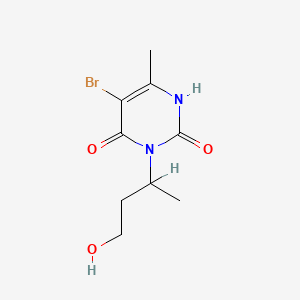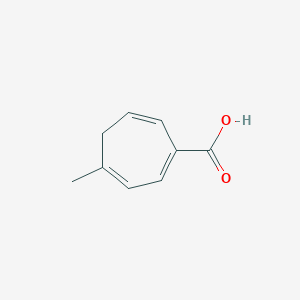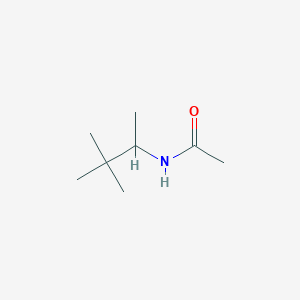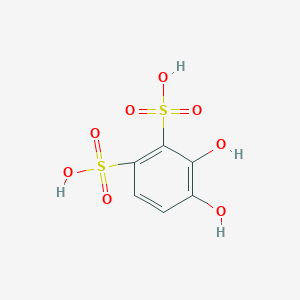
3,4-Dihydroxybenzene-1,2-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of benzenediols. It is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a benzene ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzene-1,2-disulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene). The reaction is carried out using fuming sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters, such as temperature, concentration of sulfonating agents, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxybenzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechol derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced catechol derivatives, and various substituted benzenes.
Aplicaciones Científicas De Investigación
3,4-Dihydroxybenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including colorimetric assays and complexometric titrations.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxybenzene-1,2-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form complexes with metal ions, which is crucial in its role as a chelating agent. Additionally, its redox properties allow it to participate in oxidation-reduction reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Lacks sulfonic acid groups, making it less soluble in water.
Resorcinol (1,3-Dihydroxybenzene): Has hydroxyl groups at different positions, leading to different chemical properties.
Hydroquinone (1,4-Dihydroxybenzene): Also lacks sulfonic acid groups and has different reactivity.
Uniqueness
3,4-Dihydroxybenzene-1,2-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong chelating properties.
Propiedades
Número CAS |
31288-31-0 |
|---|---|
Fórmula molecular |
C6H6O8S2 |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
3,4-dihydroxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C6H6O8S2/c7-3-1-2-4(15(9,10)11)6(5(3)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |
Clave InChI |
CJAZCKUGLFWINJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


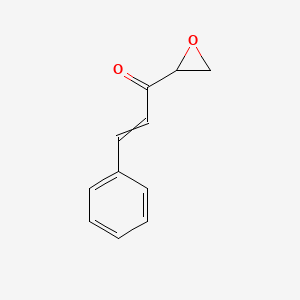


![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
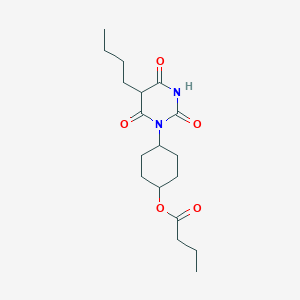
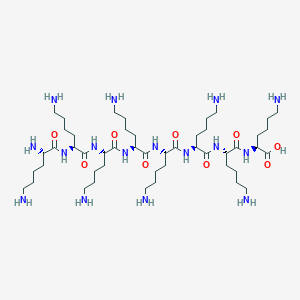
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
